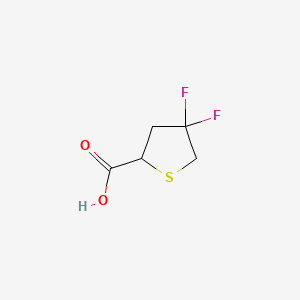
4,4-Difluorothiolane-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluorothiolane-2-carboxylic acid is a chemical compound characterized by the presence of a thiolane ring substituted with two fluorine atoms at the 4-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluorothiolane-2-carboxylic acid typically involves the introduction of fluorine atoms into a thiolane ring followed by the addition of a carboxylic acid group. One common method involves the fluorination of thiolane derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 4,4-Difluorothiolane-2-carboxylic acid may involve large-scale fluorination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process, allowing for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluorothiolane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Azides, thiocyanates
Scientific Research Applications
4,4-Difluorothiolane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4,4-Difluorothiolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
1,2-Dithiolane-4-carboxylic acid: Similar structure but lacks fluorine atoms.
4,4-Difluorocyclohexane carboxylic acid: Similar fluorinated structure but with a cyclohexane ring instead of a thiolane ring.
2,2,5-Trimethyl-1,3-dioxolane-4-one: Contains a dioxolane ring with different substituents.
Uniqueness
4,4-Difluorothiolane-2-carboxylic acid is unique due to the presence of both fluorine atoms and a thiolane ring, which imparts distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the thiolane ring provides a versatile scaffold for further functionalization.
Properties
Molecular Formula |
C5H6F2O2S |
|---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
4,4-difluorothiolane-2-carboxylic acid |
InChI |
InChI=1S/C5H6F2O2S/c6-5(7)1-3(4(8)9)10-2-5/h3H,1-2H2,(H,8,9) |
InChI Key |
LWXMTDDOUDWYKL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SCC1(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















